molecular formula C17H16N4O2S B242961 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No. B242961
M. Wt: 340.4 g/mol
InChI Key: FKXMLLYKADPKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione, also known as MQ1, is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of protein kinases. 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been shown to modulate the activity of voltage-gated potassium channels and L-type calcium channels, which could contribute to its effects on cancer cells and cognitive function.
Biochemical and Physiological Effects:
2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, modulation of ion channel activity, and improvement of cognitive function. 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione in lab experiments is its potential as a lead compound for drug discovery. Another advantage is its ability to modulate ion channel activity, which could be useful in studying the function of ion channels in various physiological processes. One limitation of using 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione in lab experiments is its relatively low solubility in water, which could affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione, including:
- Further investigation of its mechanism of action, particularly its effects on ion channels and protein kinases
- Development of more efficient synthesis methods to improve the yield and purity of 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- Investigation of its potential as a therapeutic agent for cancer and neurological disorders
- Exploration of its effects on other physiological processes, such as inflammation and immune function
- Investigation of its potential as a tool for studying ion channel function and regulation.
In conclusion, 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a novel compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione as a therapeutic agent and tool for scientific research.

Synthesis Methods

The synthesis of 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves a multi-step process that begins with the reaction of 2-methylthiophene-3-carboxylic acid with 2-aminopyridine to form the intermediate compound 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8-tetrahydropyrimido[4,5-b]quinoline-4,6-dione. This intermediate is then subjected to a series of reactions to yield the final product, 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione.

Scientific Research Applications

2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has potential applications in various areas of scientific research, including cancer research, neurobiology, and drug discovery. In cancer research, 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been shown to modulate the activity of ion channels and improve cognitive function. In drug discovery, 2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been identified as a potential lead compound for the development of new drugs.

properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-methylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C17H16N4O2S/c1-24-17-20-15-14(16(23)21-17)12(9-4-3-7-18-8-9)13-10(19-15)5-2-6-11(13)22/h3-4,7-8,12H,2,5-6H2,1H3,(H2,19,20,21,23)

InChI Key

FKXMLLYKADPKNS-UHFFFAOYSA-N

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CN=CC=C4)C(=O)CCC3

SMILES

CSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CN=CC=C4)C(=O)CCC3

Canonical SMILES

CSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CN=CC=C4)C(=O)CCC3

Origin of Product

United States

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